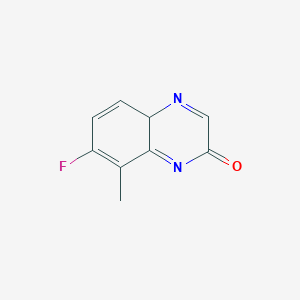

7-fluoro-8-methyl-4aH-quinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-8-methyl-4aH-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone family. . The presence of fluorine and methyl groups in its structure enhances its chemical properties, making it a compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-8-methyl-4aH-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization using various catalysts. For instance, visible-light-induced C3–H fluoroalkoxylation with fluoroalkyl alcohols has been reported as an efficient method . Another approach involves the use of transition metal-free C-3 functionalization, which provides an environmentally benign synthetic route .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied, utilizing recyclable heterogeneous catalysts and minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-methyl-4aH-quinoxalin-2-one undergoes various types of chemical reactions, including:

Oxidation: Electro-oxidative C–H alkylation with organoboron compounds.

Reduction: Not extensively documented.

Substitution: Direct functionalization with alkanes and other hydrocarbons.

Common Reagents and Conditions:

Oxidation: Alkyl boronic acids and esters, alkyl trifluoroborates, and electrochemical oxidation conditions.

Substitution: Di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT).

Major Products: The major products formed from these reactions include various functionalized quinoxalin-2-one derivatives, which exhibit enhanced biological and chemical properties .

Scientific Research Applications

7-Fluoro-8-methyl-4aH-quinoxalin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-8-methyl-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, quinoxalinone derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.

Comparison with Similar Compounds

Quinoxalin-2-one: The parent compound, known for its diverse biological activities.

3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2-one: Exhibits promising activity against alpha-glucosidase and alpha-amylase.

3-(4-Hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2-one: Another derivative with significant biological activity.

Uniqueness: 7-Fluoro-8-methyl-4aH-quinoxalin-2-one stands out due to the presence of fluorine and methyl groups, which enhance its chemical stability and biological activity.

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

7-fluoro-8-methyl-4aH-quinoxalin-2-one |

InChI |

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4,7H,1H3 |

InChI Key |

WRTXYBIJRBAICG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2C1=NC(=O)C=N2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12336467.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)

![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)